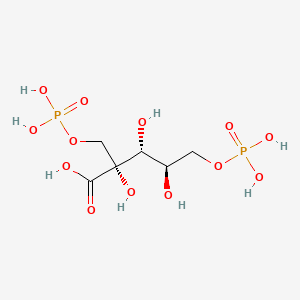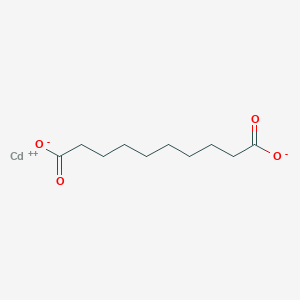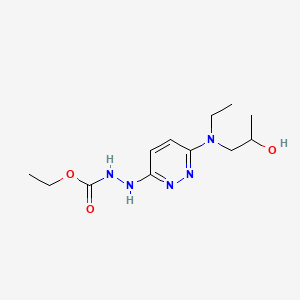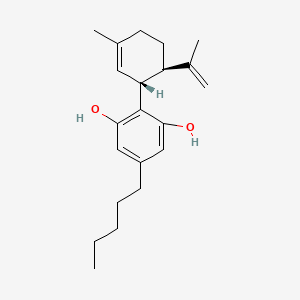
Cannabidiol
Übersicht
Beschreibung
Cannabidiol (CBD) is a primary component of the cannabis plant. It’s a major phytocannabinoid, accounting for up to 40% of the Cannabis plant’s extract . CBD is non-psychoactive, unlike its counterpart tetrahydrocannabinol (THC), which means that CBD does not cause a “high” . It is often used as an adjunct therapy for a variety of conditions .
Synthesis Analysis
A novel synthetic route for making CBD and its derivatives bearing various C4′-side chains has been developed by a late-stage diversification method . Starting from commercially available phloroglucinol, the key intermediate CBD-2OPiv-OTf is efficiently and regioselectively prepared and further undergoes Negishi cross-coupling .
Molecular Structure Analysis
CBD is a crystalline, nonintoxicating cannabinoid C21H30O2 found in cannabis and hemp . It’s one of many active compounds in cannabis . The exact molecular structure of CBD is still being studied .
Physical And Chemical Properties Analysis
CBD is a crystalline, nonintoxicating cannabinoid C21H30O2 found in cannabis and hemp . It’s insoluble in water and has a melting point of 66 °C (151 °F) .
Wissenschaftliche Forschungsanwendungen
Dermatology
CBD in Skin Health and Disorders: CBD has been recognized for its potential in treating a variety of skin conditions. Its anti-inflammatory, antimicrobial, and antioxidant properties make it a promising candidate for managing acne, psoriasis, and eczema . Additionally, CBD may offer photoprotective effects and could play a role in treating skin cancers .
Neurology
CBD’s Neuroprotective Applications: In neurology, CBD exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its anticonvulsant effects are also beneficial in managing epilepsy and reducing seizure frequency .
Pain Management
Analgesic Effects of CBD: CBD is being explored for its analgesic properties, particularly in chronic pain management. It may help alleviate pain without the addictive potential associated with opioids . CBD’s interaction with the endocannabinoid system could modulate pain perception and inflammatory responses.
Cardiovascular Health
CBD and Heart Disease: Research suggests that CBD may have cardiovascular benefits, such as reducing hypertension and improving heart function by inducing vasorelaxation . It could potentially protect against ischemic injury and reduce the risk of stroke and heart attack.
Gastroenterology
CBD in Digestive Health: CBD may offer therapeutic benefits for various gastrointestinal disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). It can modulate gut motility and inflammation, providing symptom relief for conditions like Crohn’s disease and ulcerative colitis .
Respiratory Diseases
CBD’s Role in Respiratory System: CBD has been studied for its potential role in respiratory diseases, including as an adjunct treatment in COVID-19 due to its anti-inflammatory properties. It may help modulate immune responses and improve lung function in conditions like acute respiratory distress syndrome (ARDS) .
Mental Health
CBD for Psychiatric Disorders: CBD shows promise in treating various mental health conditions, including anxiety, depression, PTSD, and schizophrenia. It may act as an anxiolytic and antipsychotic, improving symptoms and overall quality of life for patients .
Oncology
CBD in Cancer Treatment: In oncology, CBD is being investigated for its potential to alleviate side effects of chemotherapy, such as nausea and vomiting. There is also interest in its direct antitumoral effects, although more research is needed to fully understand its role in cancer therapy .
Wirkmechanismus
Target of Action
Cannabidiol (CBD) is a major phytocannabinoid found in the Cannabis plant, and it interacts with a wide variety of physiological targets within the body . The primary targets of CBD are the cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood . CBD also interacts with other receptors such as transient receptor potential vanilloid 1 (TRPV1), G protein-coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptor gamma (PPARγ) .
Mode of Action
CBD’s interaction with its targets leads to various changes in the body. It is known that CBD acts on the CB receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems . CBD has been shown to inhibit neurotransmitter release, modulate synaptic transmission, and have neuroprotective effects . It also acts as an agonist for PPARγ, mediating its effects in the vasculature and adipocytes .
Biochemical Pathways
CBD affects several biochemical pathways. It has been shown to have anti-inflammatory effects, influencing the Interferon-beta and NF-κB pathways . CBD also impacts the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors involved in many physiological processes . Furthermore, CBD has been found to affect the fatty amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of CBD significantly impact its bioavailability. CBD is known to interact with cytochrome P450 isoforms, enzymes involved in the metabolism of many drugs . This interaction can influence the pharmacokinetics of CBD, potentially affecting its therapeutic efficacy .
Result of Action
At a molecular, cellular, and organ level, CBD exerts a wide spectrum of effects. It has been shown to affect inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability, among others . These effects modify many physiological and pathophysiological processes, potentially making CBD effective in treating several human disorders, like anxiety, chronic pain, psychiatric pathologies, cardiovascular diseases, and even cancer .
Action Environment
Environmental and agronomic factors can significantly influence the action, efficacy, and stability of CBD. Factors such as cultivar, cultivation and harvest conditions, climate, and even short-term environmental stresses can induce chemical variability in the Cannabis plant, affecting the production and composition of CBD . For instance, drought stress has been found to significantly alter cannabinoid production, decreasing CBD and THC accumulation while increasing CBG by 40% .
Safety and Hazards
CBD can cause liver injury and can affect how other drugs you are taking work, potentially causing serious side effects . Use of CBD with alcohol or other drugs that slow brain activity, such as those used to treat anxiety, panic, stress, or sleep disorders, increases the risk of sedation and drowsiness, which can lead to injuries .
Eigenschaften
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871959, DTXSID301038839 | |
| Record name | Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. | |
| Record name | Cannabidiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cannabidiol | |
CAS RN |
13956-29-1, 3556-78-3 | |
| Record name | Cannabidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



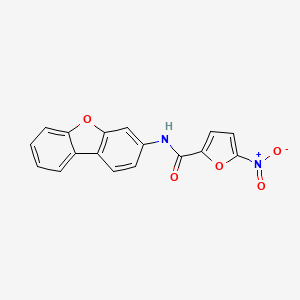
![4-[[3-(Carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid](/img/structure/B1668180.png)
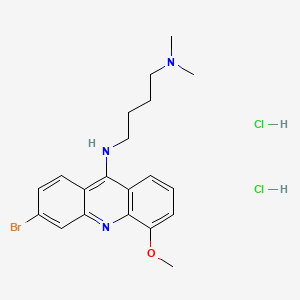
![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

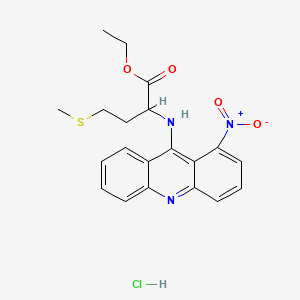
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
